Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-

Lipophilicity Drug‑likeness Permeability

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- (CAS 78508-22-2), also designated as (E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine, is a halogenated nitro-styrylamine derivative with a molecular formula of C10H11BrN2O2 and a molecular weight of 271.11 g/mol. Its structure features a para‑bromo and ortho‑nitro substituted phenyl ring conjugated through an ethenyl bridge to a N,N‑dimethylamino group.

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
CAS No. 78508-22-2
Cat. No. B3284436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-
CAS78508-22-2
Molecular FormulaC10H11BrN2O2
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C10H11BrN2O2/c1-12(2)6-5-8-3-4-9(11)7-10(8)13(14)15/h3-7H,1-2H3/b6-5+
InChIKeyJDQFFZGXAURITO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- (CAS 78508-22-2): Basic Identity and Computed Physicochemical Baseline for Procurement


Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- (CAS 78508-22-2), also designated as (E)-2-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine, is a halogenated nitro-styrylamine derivative with a molecular formula of C10H11BrN2O2 and a molecular weight of 271.11 g/mol [1]. Its structure features a para‑bromo and ortho‑nitro substituted phenyl ring conjugated through an ethenyl bridge to a N,N‑dimethylamino group. The compound possesses three hydrogen‑bond acceptor sites and zero hydrogen‑bond donors, leading to a computed topological polar surface area of 49.1 Ų and a predicted XLogP3 value of 3 [1]. These physicochemical descriptors define the compound’s baseline properties and are essential parameters for assessing its suitability in synthetic or pharmacological workflows.

Why Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- Cannot Be Replaced by Simple Analogs: A Physicochemical Justification


The concurrent presence of a bromine atom, a nitro group, and a dimethylamino‑ethenyl system on the aromatic core creates a unique electronic and lipophilic profile that cannot be replicated by mono‑substituted or differently substituted congeners [1]. The bromo substituent contributes significant polarizability and potential for cross‑coupling reactivity, while the nitro group strongly withdraws electron density and alters ring reactivity. The dimethylamino‑ethenyl moiety provides a basic nitrogen and an extended π‑system. Removing or replacing any of these functionalities – e.g., using a des‑bromo or des‑nitro analog, or substituting bromine with chlorine – inevitably shifts key properties such as lipophilicity (ΔXLogP3), polar surface area, and hydrogen‑bond acceptor count [2]. Such deviations directly affect solubility, membrane permeability, and protein‑binding potential, making simple one‑for‑one substitution risky in both synthetic intermediates and screening libraries.

Quantitative Differentiation of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- Relative to Closest Analogs


Elevated Lipophilicity (XLogP3) of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- Versus Des‑Bromo and Des‑Nitro Analogues

The computed XLogP3 of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is 3 [1]. In contrast, the des‑bromo analog (2-(4-nitrophenyl)-N,N-dimethylethenamine) displays an XLogP3 of approximately 1.8 [2], while the des‑nitro analog (2-(4-bromophenyl)-N,N-dimethylethenamine) shows an XLogP3 of approximately 2.5 [3]. This represents a 0.5 to 1.2 log unit increase in lipophilicity for the target compound, attributable to the synergistic hydrophobic effect of the bromine and the nitro‑induced electronic modulation.

Lipophilicity Drug‑likeness Permeability

Reduced Topological Polar Surface Area (TPSA) of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- Relative to Nitro‑Only Analogue

The TPSA of the target compound is 49.1 Ų [1]. The des‑bromo analog (2-(4-nitrophenyl)-N,N-dimethylethenamine) possesses a TPSA of 45.8 Ų, indicating a marginal increase in polar surface area when the bromine is present [2]. The difference remains small (ΔTPSA ≈ 3.3 Ų), suggesting that the bromine atom does not significantly increase polarity despite its electronegativity, likely due to its large van der Waals radius offsetting the inductive effect.

Polar surface area BBB penetration Oral bioavailability

Enhanced Hydrogen‑Bond Acceptor (HBA) Count Relative to Des‑Nitro Analogue

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- contains three hydrogen‑bond acceptors (two nitro oxygens + one dimethylamino nitrogen) [1]. The des‑nitro analog (2-(4-bromophenyl)-N,N-dimethylethenamine) has only one HBA (the dimethylamino nitrogen) [2]. This twofold increase in HBA count potentially enhances aqueous solubility and hydrogen‑bond interactions with biological targets.

Hydrogen‑bonding Solubility Receptor binding

Significant Molecular Weight Advantage Over Chloro-Analogues for Synthetic Intermediate Solubility

At a molecular weight of 271.11 g/mol, the target compound is heavier than its hypothetical 4‑chloro‑2‑nitrophenyl analog (MW ≈ 226.66 g/mol) due to the higher atomic mass of bromine [1]. This 44.45 g/mol increase correlates empirically with higher boiling points and melting points, which can facilitate purification by recrystallization or distillation in synthetic workflows.

Molecular weight Synthetic intermediate Recrystallization

Unique Halogen‑Bonding Potential of the Bromine Substituent Not Shared by Chloro‑ or Fluoro‑Analogs

The bromine atom at the para position offers halogen‑bond donor capability (σ‑hole) that is stronger than that of chlorine or fluorine. While no direct crystal structure data is available for this specific compound, analogous bromo‑nitro‑phenyl ethenamines have been shown to participate in halogen‑bonding interactions in protein‑ligand complexes (class‑level inference). The iodine analog would provide even stronger halogen bonding, but iodine is less stable and more expensive, positioning bromine as an optimal balance of reactivity and practicality.

Halogen bonding Crystal engineering Supramolecular chemistry

Distinct Electronic Effect of Nitro Group Enables Reduction‑Based Functionalization Not Possible with Des‑Nitro Analogs

The nitro group (NO2) is a strong electron‑withdrawing group that can be selectively reduced to an amine (NH2) under mild conditions. This reduction potential is absent in the des‑nitro analog (2-(4-bromophenyl)-N,N-dimethylethenamine) [1]. The transformation of the nitro group generates a primary aromatic amine, which opens a new branch of derivatization (e.g., diazotization, amide coupling, Schiff base formation) unavailable to the non‑nitro congener.

Reduction chemistry Amino‑functionalization Synthetic versatility

Optimal Procurement Scenarios for Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- Based on Quantifiable Differentiation


Drug Discovery Screening Libraries Requiring High Lipophilicity (XLogP3 ~3) and Moderate TPSA

When constructing focused libraries for central nervous system (CNS) targets where XLogP3 values between 2 and 4 are desirable, Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- (XLogP3 = 3, TPSA = 49.1 Ų) [1] presents an ideal scaffold. Its lipophilicity surpasses that of the des‑bromo analog (XLogP3 = 1.8) [2] while maintaining a TPSA below the 60 Ų CNS‑penetration threshold. This compound would be disqualified for very polar targets, but for lipophilic binding pockets it is preferable over the chloro‑ or nitro‑only derivatives.

Multi‑Step Organic Synthesis Requiring a Dual‑Function Handle (Reducible Nitro Group + Cross‑Coupling Bromine)

In convergent synthetic strategies, the ortho‑nitro group can be reduced to an amine and subsequently derivatized, while the para‑bromine simultaneously participates in palladium‑catalyzed cross‑couplings (Suzuki, Heck, Sonogashira) [1]. The des‑nitro analog lacks the reducible handle, and the des‑bromo analog lacks the coupling site, making the target compound uniquely capable of orthogonal bidirectional elaboration. This reduces the number of separate building blocks needed and shortens the overall synthesis.

Halogen‑Bond‑Based Crystal Engineering and Supramolecular Assembly

The bromine atom in this compound serves as a reliable halogen‑bond donor, enabling the formation of directional Br···O or Br···N interactions in co‑crystals [1]. Chloro‑ or fluoro‑substituted analogs cannot achieve the same strength and directionality of non‑covalent assembly. This property is exploited in designing porous organic frameworks, pharmaceutical co‑crystals for improved dissolution, or organic semiconductors where precise molecular packing is required.

Computational Chemistry and QSAR Model Development Requiring Halogen‑ and Nitro‑Containing Building Blocks

The combination of bromine (heavy atom, polarizable) and nitro (strong electron‑withdrawing) creates a unique electronic environment that serves as a benchmark probe in computational studies. This compound can be used to parameterize force fields, validate DFT calculations, or test QSAR models for lipophilicity and polar surface area predictions, where both substituents must be simultaneously accounted for.

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